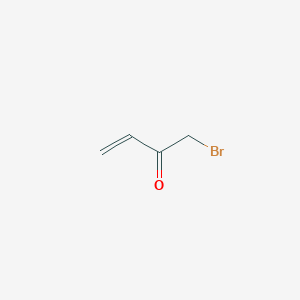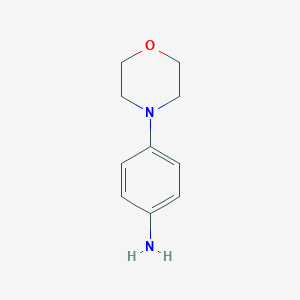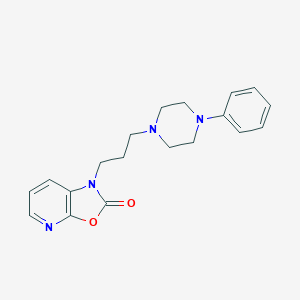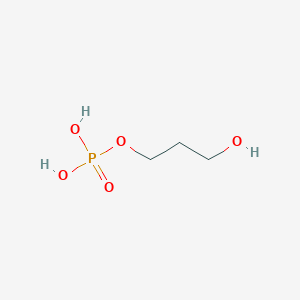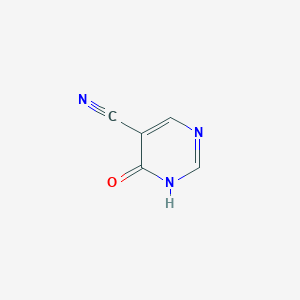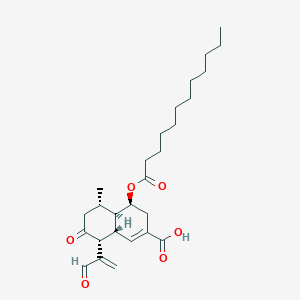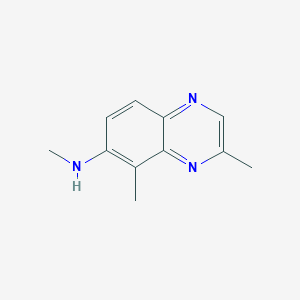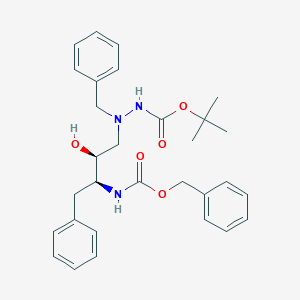
2-(t-Butyloxycarbonyl)amino-4S-hydroxy-5S-(benzyloxycarbonyl)amino-1,6-diphenyl-2-azahexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(t-Butyloxycarbonyl)amino-4S-hydroxy-5S-(benzyloxycarbonyl)amino-1,6-diphenyl-2-azahexane, commonly known as Boc-D-OH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a peptide derivative that has been used extensively in scientific research for its unique properties and potential therapeutic applications.
Mecanismo De Acción
Boc-D-OH exerts its biological activity by inhibiting the activity of enzymes such as proteases and peptidases. It does so by binding to the active site of the enzyme and preventing substrate binding. This leads to the inhibition of the enzyme's activity, which can have a therapeutic effect in certain diseases.
Biochemical and Physiological Effects:
Boc-D-OH has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, prevent the replication of viruses, and inhibit the activity of certain enzymes. Additionally, it has been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-D-OH has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods, making it a convenient compound for use in experiments. However, its use is limited by its high cost and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the study of Boc-D-OH. One potential area of research is the development of new derivatives of Boc-D-OH with improved properties and therapeutic applications. Another area of research is the study of the mechanism of action of Boc-D-OH and its interaction with enzymes. Additionally, the potential use of Boc-D-OH in combination with other drugs for the treatment of various diseases could be explored.
Métodos De Síntesis
Boc-D-OH is synthesized by a multi-step process starting from the commercially available amino acid, L-phenylalanine. The synthesis involves the protection of the amino and hydroxyl groups followed by the coupling of the protected amino acid with the benzyloxycarbonyl-protected amino acid. The final product is then deprotected to yield Boc-D-OH.
Aplicaciones Científicas De Investigación
Boc-D-OH has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of various diseases.
Propiedades
Número CAS |
150767-06-9 |
|---|---|
Fórmula molecular |
C30H37N3O5 |
Peso molecular |
519.6 g/mol |
Nombre IUPAC |
tert-butyl N-[benzyl-[(2S,3S)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butyl]amino]carbamate |
InChI |
InChI=1S/C30H37N3O5/c1-30(2,3)38-29(36)32-33(20-24-15-9-5-10-16-24)21-27(34)26(19-23-13-7-4-8-14-23)31-28(35)37-22-25-17-11-6-12-18-25/h4-18,26-27,34H,19-22H2,1-3H3,(H,31,35)(H,32,36)/t26-,27-/m0/s1 |
Clave InChI |
QJNMCBADOQXQMJ-SVBPBHIXSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
SMILES canónico |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
Otros números CAS |
150767-06-9 |
Sinónimos |
2-(t-Butyloxycarbonyl)amino-4S-hydroxy-5S-(benzyloxycarbonyl)amino-1,6 -diphenyl-2-azahexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



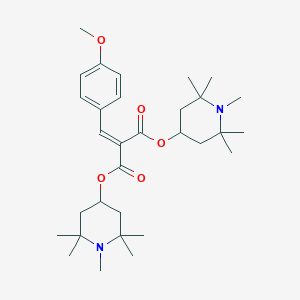

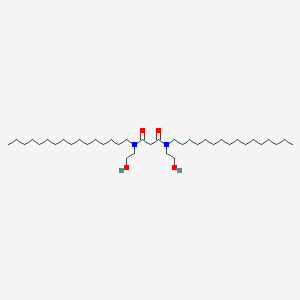

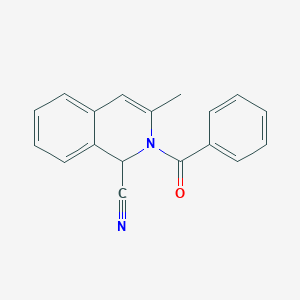
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B114310.png)
